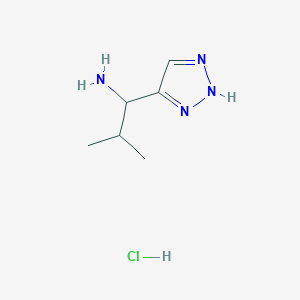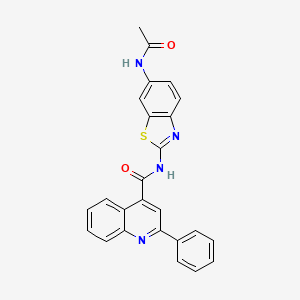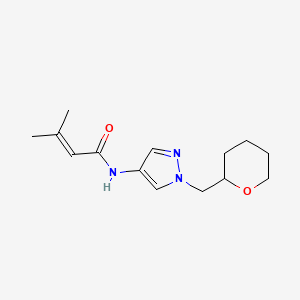![molecular formula C27H27N5O B2513029 3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide CAS No. 923244-76-2](/img/structure/B2513029.png)
3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are a class of compounds that have been studied for their potential medicinal properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides tend to be solid at room temperature and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including compounds with structural similarities to the chemical . This research could be relevant for quality control and analytical assessment of similar compounds, highlighting the method's effectiveness, simplicity, and low cost for pharmaceutical analysis (Lei Ye et al., 2012).
Anticancer Drug Discovery
Nancy Z. Zhou et al. (2008) described the discovery and development of MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor with structural features resembling the compound of interest. This research underscores the potential of structurally similar compounds in cancer treatment, particularly through selective inhibition of HDACs to block cancer cell proliferation and induce apoptosis (Nancy Z. Zhou et al., 2008).
Medicinal Chemistry and Biological Evaluation
A. Saeed et al. (2015) explored the synthesis of different substituted benzamides, including pyrimidin-based compounds, for potential biological applications. These compounds were evaluated for their ability to inhibit human alkaline phosphatase and ecto-5'-nucleotidase, suggesting potential medicinal applications in targeting nucleotide protein interactions (A. Saeed et al., 2015).
Synthesis and Biological Activities of Pyrimidine Derivatives
Research by A. Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of pyrimidine derivatives. These compounds displayed significant cytotoxic and 5-lipoxygenase inhibition activities, providing a foundation for further drug development in these areas (A. Rahmouni et al., 2016).
Advanced Material Science Applications
I. Spiliopoulos et al. (1998) investigated the synthesis and characterization of rigid-rod polyamides and polyimides derived from diamino compounds, relevant to the field of polymer science. Such research highlights the role of structurally related compounds in creating materials with excellent thermal and oxidative stability, suitable for advanced technological applications (I. Spiliopoulos et al., 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O/c1-17-5-7-22(8-6-17)29-25-16-20(4)28-27(32-25)31-24-11-9-23(10-12-24)30-26(33)21-14-18(2)13-19(3)15-21/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLCBVXACJGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)



![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)
